molecular formula C26H26ClNO2 B11656800 [4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl](2-methoxyphenyl)methanone

[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl](2-methoxyphenyl)methanone

Cat. No.: B11656800
M. Wt: 419.9 g/mol
InChI Key: RMBARTZIUXHPOY-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-1-(2-methoxybenzoyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxybenzoyl group, and a tetrahydroquinoline core

Preparation Methods

The synthesis of 4-(4-chlorophenyl)-1-(2-methoxybenzoyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the tetrahydroquinoline core: This can be achieved through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts alkylation reaction, where the tetrahydroquinoline core reacts with a chlorobenzene derivative in the presence of a Lewis acid catalyst.

    Attachment of the methoxybenzoyl group: This can be done through an acylation reaction, where the intermediate compound reacts with a methoxybenzoyl chloride in the presence of a base.

Industrial production methods may involve optimization of these reactions to improve yield and purity, as well as the use of continuous flow reactors to scale up the process.

Chemical Reactions Analysis

4-(4-chlorophenyl)-1-(2-methoxybenzoyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroquinoline derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, Lewis acids), and bases (e.g., sodium hydroxide, potassium carbonate).

Scientific Research Applications

4-(4-chlorophenyl)-1-(2-methoxybenzoyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-1-(2-methoxybenzoyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation and survival. The compound may also interact with cellular receptors and signaling pathways, leading to the modulation of various biological processes.

Comparison with Similar Compounds

4-(4-chlorophenyl)-1-(2-methoxybenzoyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:

    4-(4-chlorophenyl)-1-(2-hydroxybenzoyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: This compound has a hydroxy group instead of a methoxy group, which may affect its chemical reactivity and biological activity.

    4-(4-bromophenyl)-1-(2-methoxybenzoyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: The presence of a bromine atom instead of a chlorine atom can influence the compound’s electronic properties and reactivity.

    4-(4-chlorophenyl)-1-(2-methoxybenzoyl)-2,2,4-trimethyl-1,2,3,4-dihydroquinoline: This compound has a dihydroquinoline core, which may result in different chemical and biological properties compared to the tetrahydroquinoline core.

The uniqueness of 4-(4-chlorophenyl)-1-(2-methoxybenzoyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C26H26ClNO2

Molecular Weight

419.9 g/mol

IUPAC Name

[4-(4-chlorophenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]-(2-methoxyphenyl)methanone

InChI

InChI=1S/C26H26ClNO2/c1-25(2)17-26(3,18-13-15-19(27)16-14-18)21-10-6-7-11-22(21)28(25)24(29)20-9-5-8-12-23(20)30-4/h5-16H,17H2,1-4H3

InChI Key

RMBARTZIUXHPOY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3OC)(C)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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